N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide
Brand Name: Vulcanchem
CAS No.: 874594-00-0
VCID: VC5478963
InChI: InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15)
SMILES: CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.7

N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide

CAS No.: 874594-00-0

Cat. No.: VC5478963

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.7

* For research use only. Not for human or veterinary use.

N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide - 874594-00-0

Specification

CAS No. 874594-00-0
Molecular Formula C12H14ClNO2
Molecular Weight 239.7
IUPAC Name N-[1-[4-(2-chloroacetyl)phenyl]ethyl]acetamide
Standard InChI InChI=1S/C12H14ClNO2/c1-8(14-9(2)15)10-3-5-11(6-4-10)12(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,15)
Standard InChI Key LMIVOOIKJMVTTG-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C(=O)CCl)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide consists of a central benzene ring with two functional groups: a 2-chloroacetyl moiety at the 4-position and an N-ethylacetamide group attached via a methylene bridge. The chloroacetyl group (–CO–CH₂Cl) introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the acetamide side chain contributes hydrogen-bonding capacity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₄ClNO₂
Molecular Weight239.7 g/mol
CAS Registry Number874594-00-0
IUPAC NameN-{1-[4-(2-Chloroacetyl)phenyl]ethyl}acetamide

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogues with similar substituents exhibit characteristic FT-IR peaks:

  • N–H Stretch: ~3210 cm⁻¹ (acetamide)

  • C=O Stretch: 1680–1720 cm⁻¹ (chloroacetyl and acetamide carbonyls)

  • C–Cl Stretch: 750–800 cm⁻¹
    ¹H-NMR of related compounds shows signals for aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to carbonyls (δ 3.5–4.2 ppm), and acetamide methyl (δ 2.0–2.2 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from 4-ethylacetophenone. A plausible route includes:

  • Chloroacetylation: Reaction of 4-(1-aminoethyl)phenyl with chloroacetyl chloride in benzene using triethylamine (TEA) as a base .

  • Acetylation: Protection of the amine group with acetic anhydride.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Chloroacetyl chloride, TEA, benzene, reflux65–75%
2Acetic anhydride, room temperature85–90%

Industrial-Scale Production

Industrial synthesis requires strict moisture control due to the reactivity of chloroacetyl chloride. Batch reactors under inert atmospheres (N₂/Ar) are preferred to prevent hydrolysis . Post-synthesis purification involves recrystallization from ethanol or ethyl acetate .

Physicochemical Properties

ParameterSpecificationSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMSO, ethanol
StabilitySensitive to humidity
GHS CodeHazard StatementPrecautionary Measure
H315Causes skin irritationP264: Wash hands after handling
H319Causes serious eye irritationP305+P351+P338: Eye rinse
H335May cause respiratory irritationP261: Avoid dust inhalation

Biological Activity and Research Applications

CompoundMIC vs. S. aureus (µg/mL)Zone of Inhibition (mm)Reference
A22022
Ciprofloxacin≤130

Role in Medicinal Chemistry

The chloroacetyl group serves as a reactive handle for conjugating pharmacophores. For instance, VulcanChem highlights its use in synthesizing thiazolidinedione derivatives with anticancer properties.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields in chloroacetylation steps .

  • Toxicity Concerns: Reactive chloroacetyl group may confer off-target effects .
    Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies to optimize antimicrobial potency.

  • In Vivo Toxicology Assessments to evaluate systemic safety.

  • Formulation Development to enhance stability for industrial applications.

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